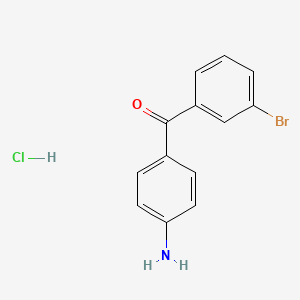

4-(3-bromobenzoyl)aniline hydrochloride

Description

Properties

IUPAC Name |

(4-aminophenyl)-(3-bromophenyl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO.ClH/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9;/h1-8H,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJGMTXIMSLMPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803581-62-5 | |

| Record name | Methanone, (4-aminophenyl)(3-bromophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803581-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Spectroscopic Elucidation of 4 3 Bromobenzoyl Aniline Hydrochloride

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of 4-(3-bromobenzoyl)aniline hydrochloride would be characterized by several key absorption bands. The carbonyl (C=O) stretching vibration of the benzoyl group is expected to be a strong, sharp peak around 1650-1680 cm⁻¹. The N-H stretching vibrations of the anilinium ion (R-NH₃⁺) typically appear as a broad band in the region of 2800-3200 cm⁻¹. Aromatic C-H stretching vibrations are usually observed as a group of weaker bands above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings would produce several peaks in the 1450-1600 cm⁻¹ region.

The formation of the hydrochloride salt of the aniline (B41778) moiety has a profound and readily observable effect on the IR spectrum. In a free aniline, the N-H stretching vibrations of the primary amine appear as two sharp bands around 3350 and 3450 cm⁻¹. The conversion to the anilinium salt results in the disappearance of these sharp bands and the appearance of the aforementioned broad absorption at lower wavenumbers (2800-3200 cm⁻¹), which is characteristic of the N-H⁺ stretching in amine salts. Furthermore, the N-H bending vibrations also shift. For a primary amine, this bend is typically around 1620 cm⁻¹. In the salt form, new bending absorptions for the -NH₃⁺ group can appear in the 1500-1600 cm⁻¹ region. This clear difference in the IR spectrum provides a straightforward method to confirm the salt form of the compound.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H⁺ Stretch (amine salt) | 2800 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=O Stretch (ketone) | 1650 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| N-H⁺ Bend (amine salt) | 1500 - 1600 | Medium |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound, as well as for gaining insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of a molecule. For this compound, the molecular formula is C13H11BrClNO. The exact mass of the protonated molecule [M+H]+ can be calculated and compared with the experimentally determined value.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of 4-(3-bromobenzoyl)aniline

| Mass (m/z) | Relative Abundance (%) |

| 306.99 | 100.0 |

| 308.99 | 97.7 |

| 307.99 | 14.1 |

| 309.99 | 13.8 |

This table represents a theoretical calculation and is intended for illustrative purposes.

Elucidation of Fragmentation Mechanisms Under Ionization Conditions

The fragmentation of this compound in a mass spectrometer, typically under electron ionization (EI) or electrospray ionization (ESI), would provide valuable structural information. The molecule is expected to fragment at its weakest bonds and form stable ions.

Key fragmentation pathways would likely involve the cleavage of the amide bond and the carbon-bromine bond. The presence of the bromine atom would result in a characteristic isotopic pattern for the bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da (due to the 79Br and 81Br isotopes).

Expected Fragmentation Patterns:

Loss of HCl: The hydrochloride salt would readily lose HCl to form the molecular ion of the free base.

Cleavage of the C(O)-N bond: This would lead to the formation of the 3-bromobenzoyl cation and the 4-aminophenyl radical, or the 3-bromobenzoyl radical and the 4-aminophenyl cation.

Cleavage of the C-Br bond: This would result in a fragment ion with a mass corresponding to the benzoylaniline moiety.

Fragmentation of the aromatic rings: Further fragmentation of the phenyl rings could occur, leading to smaller charged species.

The mass spectrum of the related compound p-bromoaniline shows a prominent molecular ion peak and fragmentation peaks corresponding to the loss of bromine and other smaller fragments. nist.gov

Table 2: Potential Fragment Ions of 4-(3-bromobenzoyl)aniline in Mass Spectrometry

| Fragment Ion | Proposed Structure |

| [M-Cl]+ | C13H11BrNO |

| [M-HBr]+ | C13H10NO |

| [C7H4BrO]+ | 3-bromobenzoyl cation |

| [C6H6N]+ | aminophenyl cation |

This table is a predictive representation of potential fragmentation and is not based on direct experimental data for the title compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals.

Analysis of Electronic Transitions within the Conjugated Benzoyl-Aniline System

The this compound molecule contains two chromophores: the brominated benzoyl group and the aniline group, connected by a carbonyl bridge. This extended conjugated system is expected to give rise to characteristic absorption bands in the UV-Vis spectrum.

The spectrum would likely show multiple absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the excitation of electrons in the conjugated π-system of the aromatic rings and the carbonyl group. The n → π* transition, which is usually of lower intensity, involves the excitation of a non-bonding electron from the oxygen or nitrogen atom to an anti-bonding π* orbital.

The UV-Vis spectrum of aniline exhibits absorption maxima around 230 nm and 280 nm. nist.gov The presence of the benzoyl group and the bromine atom would be expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system and the influence of the substituents. The spectrum of 4-bromo-4'-chloro benzylidene aniline, a related compound, shows a UV cut-off wavelength at around 450 nm. researchgate.net The polymerization of aniline under certain conditions shows polaron absorption bands at 400 nm and 800-1000 nm. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 250 - 350 |

| n → π | 350 - 450 |

This table provides an estimation based on the analysis of similar structures and is not derived from direct experimental measurement for the title compound.

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding the molecule's conformation, intermolecular interactions, and solid-state packing.

While a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), the structure of related compounds can provide insights into the expected molecular geometry. For instance, the crystal structure of p-bromoaniline has been determined from X-ray powder diffraction data. researchgate.net The analysis of 7-(4-Bromobenzoyl)isosilybin A by X-ray crystallography has also been reported, providing data on the geometry of a bromobenzoyl moiety. nih.gov

Precision Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The analysis of a hypothetical crystal structure of this compound would reveal precise bond lengths, bond angles, and torsional angles.

Expected Bond Lengths:

The C-Br bond length would be in the typical range for aromatic bromides.

The C=O bond of the ketone would be shorter than a C-O single bond.

The C-N bond of the aniline moiety would have a length intermediate between a single and a double bond due to resonance.

The bond lengths within the benzene (B151609) rings would show some variation depending on the substituent effects.

Expected Bond Angles:

The bond angles around the sp2 hybridized carbon atoms of the benzene rings and the carbonyl group would be approximately 120°.

The bond angle around the sp2 hybridized nitrogen atom of the aniline group would also be close to 120°.

Expected Torsional Angles:

Table 4: Predicted Key Geometrical Parameters for 4-(3-bromobenzoyl)aniline

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C=O Bond Length | ~1.22 Å |

| C-N Bond Length | ~1.40 Å |

| Dihedral Angle (Ring 1 - Ring 2) | 30-60° |

This table is based on typical values for similar functional groups and is not derived from a crystal structure of the title compound.

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The protonation of the aniline nitrogen to form the anilinium cation (–NH3+) introduces a potent hydrogen bond donor site. This group is expected to engage in strong charge-assisted hydrogen bonds with the chloride anion (Cl⁻), which acts as the primary hydrogen bond acceptor in the crystal lattice. These N-H···Cl⁻ interactions are a dominant feature in the crystal structures of amine hydrochlorides and are crucial in defining the primary structural motifs. The geometry of these bonds, characterized by the N···Cl distance and the N-H···Cl angle, is a critical determinant of the packing efficiency.

In addition to the principal N-H···Cl⁻ interactions, the carbonyl group (C=O) of the benzoyl moiety can act as a hydrogen bond acceptor for weaker C-H···O interactions with aromatic protons from neighboring molecules. While individually less energetic than the N-H···Cl⁻ bonds, the cumulative effect of these weak hydrogen bonds can significantly contribute to the cohesion and stability of the crystal structure.

A particularly noteworthy interaction expected in the crystal packing of this compound is the halogen bond. The bromine atom, covalently bonded to the phenyl ring, possesses an electrophilic region known as a σ-hole on the extension of the C-Br bond. wikipedia.org This region can interact favorably with a nucleophilic partner. In this structure, potential halogen bond acceptors include the carbonyl oxygen atom of a neighboring molecule (resulting in a C-Br···O=C interaction) or the chloride anion (C-Br···Cl⁻). The directionality and strength of halogen bonds are comparable to those of conventional hydrogen bonds, making them a significant structure-directing force in crystal engineering. nih.gov The interplay between hydrogen and halogen bonding can lead to the formation of complex supramolecular synthons, which are robust and predictable patterns of intermolecular interactions.

Predicted Intermolecular Interaction Data

The following tables provide predicted geometric parameters for the key intermolecular interactions in the solid state of this compound, based on typical values observed in related structures.

Table 1: Predicted Hydrogen Bond Geometries

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N | H | Cl⁻ | ~ 1.03 | 2.1 - 2.4 | 3.1 - 3.4 | 150 - 180 |

| C (Aromatic) | H | O=C | ~ 1.08 | 2.2 - 2.7 | 3.2 - 3.7 | 130 - 170 |

Table 2: Predicted Halogen Bond Geometries

| Donor (D) | Halogen (X) | Acceptor (A) | C-X (Å) | X···A (Å) | C···A (Å) | C-X···A (°) |

| C (Aromatic) | Br | O=C | ~ 1.90 | 2.8 - 3.2 | 4.7 - 5.1 | 160 - 180 |

| C (Aromatic) | Br | Cl⁻ | ~ 1.90 | 3.1 - 3.5 | 5.0 - 5.4 | 160 - 180 |

Mechanistic Investigations of Reactions Involving 4 3 Bromobenzoyl Aniline Hydrochloride Analogues

Detailed Reaction Mechanisms in Amidation and Related Coupling Processes

The formation of the central amide bond in benzanilide (B160483) structures is a cornerstone of many synthetic strategies. This process, along with related coupling reactions, is governed by well-understood yet finely tunable mechanisms.

The synthesis of a benzoyl-aniline framework, such as in the parent compound, is a classic example of a nucleophilic acyl substitution reaction. masterorganicchemistry.com The reaction proceeds via a well-established two-step addition-elimination mechanism when an aniline (B41778) derivative attacks a benzoyl halide. masterorganicchemistry.comlibretexts.org

Table 1: Mechanistic Steps in Nucleophilic Acyl Substitution for Benzoyl-Aniline Formation

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Nucleophilic Attack | The lone pair of electrons on the nitrogen of the aniline attacks the electrophilic carbonyl carbon of the benzoyl chloride. doubtnut.com | Tetrahedral Alkoxide Intermediate |

| 2. Elimination | The tetrahedral intermediate collapses, the C=O bond is reformed, and the chloride leaving group is expelled. masterorganicchemistry.comlibretexts.org | Final Amide Product, Chloride Ion |

Catalysts play an indispensable role in amidation and other coupling reactions, primarily by enhancing reaction rates and controlling selectivity. In the synthesis of benzanilides from benzoyl chloride and aniline, a base is often employed. The reaction liberates hydrochloric acid, which can be neutralized by a weak base like pyridine (B92270) or an aqueous base such as sodium hydroxide (B78521) (in what is known as the Schotten-Baumann reaction) to drive the reaction to completion. jru.edu.inaskfilo.comyoutube.com

In related reactions such as Friedel-Crafts acylation on the aniline ring, the choice of catalyst is critical. Standard Lewis acid catalysts like aluminum chloride (AlCl₃) are often ineffective because the basic amino group of aniline forms an acid-base complex with the catalyst, deactivating it. libretexts.org To circumvent this, a common strategy is to first protect the amino group by converting it into an amide, such as an acetanilide, by reacting it with acetic anhydride (B1165640). libretexts.orgyoutube.com The resulting amido group is less basic and less activating than the free amino group, which prevents complexation with the Lewis acid and allows the Friedel-Crafts reaction to proceed. libretexts.org The amido group still directs electrophilic substitution to the ortho- and para-positions. libretexts.org

Modern synthetic methods also employ transition metal catalysts. For instance, copper triflate has been shown to be an efficient catalyst for the Friedel-Crafts benzoylation of anilide derivatives. researchgate.net Similarly, palladium-doped clay catalysts have been used to effectively synthesize benzanilides under microwave irradiation. researchgate.net These catalysts can often be recovered and reused, offering a more environmentally friendly approach. researchgate.net

Table 2: Catalysts in Reactions of Benzanilide Analogues

| Catalyst/Reagent | Reaction Type | Role/Mechanism |

|---|---|---|

| Pyridine / NaOH | Amidation | Neutralizes HCl byproduct, driving the equilibrium forward. jru.edu.inaskfilo.com |

| Aluminum Chloride (AlCl₃) | Friedel-Crafts Acylation | Lewis acid that activates the acyl halide. Ineffective with free anilines due to complexation. libretexts.org |

| Acetic Anhydride | Amine Protection | Converts the amine to a less basic amide, preventing catalyst deactivation and controlling reactivity. libretexts.orgyoutube.com |

| **Copper Triflate (Cu(OTf)₂) ** | Friedel-Crafts Benzoylation | Acts as a recyclable Lewis acid catalyst for the acylation of anilides. researchgate.net |

| Palladium (Pd) Catalysts | Cross-Coupling / Amidation | Facilitates C-C or C-N bond formation, such as in Suzuki or Buchwald-Hartwig reactions. researchgate.netwebsite-files.comacs.org |

Reactivity Profile of the Bromine Substituent on the Benzoyl Ring

The bromine atom on the benzoyl ring of 4-(3-bromobenzoyl)aniline is not merely a passive substituent; it is a key functional handle that dictates the molecule's reactivity in a variety of transformations.

The general mechanism for EAS involves two principal steps. msu.edumasterorganicchemistry.com First, a strong electrophile attacks the π-electron system of the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. msu.edulibretexts.orgfiveable.me This step is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.comlibretexts.org In the second, fast step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the stable aromatic system. msu.edulibretexts.org

While nucleophilic aromatic substitution (SNAr) is another class of substitution reactions, it typically requires the presence of strong electron-withdrawing groups positioned ortho- or para- to a leaving group, or the use of very strong nucleophiles. libretexts.org

The carbon-bromine bond on the benzoyl ring is an excellent anchor point for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction, for example, utilizes a palladium catalyst to couple the aryl bromide with an organoboron compound. acs.org

This reaction proceeds through a catalytic cycle that involves three key steps:

Oxidative Addition : The low-valent palladium(0) catalyst inserts into the carbon-bromine bond of the bromobenzoyl moiety, forming a new organopalladium(II) complex.

Transmetalation : A base activates the organoboron compound (e.g., a boronic acid), which then transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond in the product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

This methodology allows for the bromine atom to be replaced by a wide variety of alkyl, alkenyl, or aryl groups, providing a versatile strategy for the synthesis of diverse analogues from a common brominated intermediate. acs.org

Table 3: General Mechanistic Cycle of Suzuki-Miyaura Cross-Coupling

| Step | Description | Palladium Oxidation State Change |

|---|---|---|

| 1. Oxidative Addition | Pd(0) inserts into the Aryl-Bromine bond. | Pd(0) → Pd(II) |

| 2. Transmetalation | The organic group from the boronic acid derivative replaces the bromide on the palladium complex. | No Change |

| 3. Reductive Elimination | The two organic fragments are coupled and released from the palladium center, regenerating the catalyst. | Pd(II) → Pd(0) |

Transformations and Reactivity of the Aniline Moiety in Analogous Systems

The aniline portion of the molecule is highly reactive and its behavior is dominated by the electron-donating amino group. The lone pair of electrons on the nitrogen atom significantly increases the electron density of the aromatic ring through resonance, making it highly activated towards electrophilic aromatic substitution. byjus.comchemistrysteps.com This activating effect directs incoming electrophiles to the ortho and para positions. byjus.com

The high reactivity of the aniline ring can be a synthetic challenge, often leading to multiple substitutions. For example, the reaction of aniline with bromine water proceeds rapidly to form 2,4,6-tribromoaniline, and it is difficult to stop the reaction at the monosubstituted stage. jru.edu.inlibretexts.orgbyjus.com

To control this reactivity and achieve selective monosubstitution, the activating potential of the amino group is commonly moderated by converting it to an amide group, typically an acetanilide, through acylation. libretexts.orgyoutube.com The lone pair on the nitrogen of the resulting amide is delocalized by resonance with the adjacent carbonyl group, making it less available to donate into the benzene (B151609) ring. libretexts.orgyoutube.com Consequently, the amido group is a less powerful activating group than a free amino group, which allows for cleaner, controlled electrophilic substitution reactions (e.g., monobromination). libretexts.org Following the desired substitution on the ring, the protecting acetyl group can be easily removed by acidic or basic hydrolysis to regenerate the free amino group. libretexts.orgyoutube.com

Furthermore, the basicity of the amino group is a key aspect of its reactivity. In strongly acidic conditions, the amine is protonated to form an anilinium ion (-NH₃⁺). chemistrysteps.com This group is strongly electron-withdrawing and deactivating, and it directs incoming electrophiles to the meta position, completely reversing the directing effect of the unprotonated amino group. byjus.comchemistrysteps.com

Mechanistic Pathways of Functional Group Interconversions at the Amine

The primary aromatic amine functionality in 4-(3-bromobenzoyl)aniline analogues is a versatile handle for a variety of chemical transformations. Understanding the mechanistic details of these interconversions is key to manipulating the molecular structure.

Acylation: The reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the free amine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the departure of the leaving group (e.g., chloride), often facilitated by a base to neutralize the generated acid. The presence of the electron-withdrawing 3-bromobenzoyl group decreases the nucleophilicity of the aniline nitrogen, making this reaction slower than for unsubstituted aniline. ub.edu The reaction rate is dependent on the concentration of both the amine and the acylating agent.

Diazotization and Subsequent Reactions: One of the most important transformations of primary aromatic amines is diazotization, which involves treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. umass.edu The reaction proceeds through a series of steps initiated by the formation of the nitrosonium ion (NO⁺), which acts as the electrophile. wikipedia.org The amine attacks the nitrosonium ion, leading to an N-nitrosoamine intermediate. Subsequent proton transfers and dehydration yield the diazonium salt. wikipedia.org

The resulting diazonium salt is a valuable intermediate for a wide range of functional group interconversions, most notably the Sandmeyer reactions. organic-chemistry.orgacs.org These reactions are believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. organic-chemistry.org In a classic Sandmeyer reaction, a copper(I) salt catalyzes the transfer of a single electron to the diazonium ion, leading to the formation of an aryl radical and the loss of nitrogen gas. This aryl radical then abstracts a halogen or a pseudohalogen from the copper(II) species, regenerating the copper(I) catalyst. organic-chemistry.org The rates of these reactions are influenced by the nature of the substituents on the aromatic ring.

A study on the diazotization of various substituted anilines found that the reaction rate can be dependent on the electronic nature of the substituent. For electron-deficient anilines, the rate-limiting step was proposed to be the uptake of the nitrosating species into the solution, whereas for electron-donating anilines, the diazotization itself was slower and thus rate-limiting. byjus.com

Understanding Electrophilic Aromatic Substitution on the Aniline Ring

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. The reactivity and regioselectivity of this reaction on the aniline ring of 4-(3-bromobenzoyl)aniline hydrochloride analogues are governed by the electronic properties of the substituents.

The aniline ring contains two key substituents: the amino group (or anilinium group in the hydrochloride form) and the 3-bromobenzoyl group on the second phenyl ring, which exerts its electronic influence through the benzoyl moiety.

The Amino Group as a Director: In its free base form (-NH₂), the amino group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. youtube.comchemistrysteps.com This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic ring via resonance, stabilizing the arenium ion intermediate formed during ortho and para attack. chegg.com

The Anilinium Group as a Director: In the presence of a strong acid, as is the case with the hydrochloride salt, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. youtube.com The positive charge on the nitrogen atom makes it strongly electron-withdrawing by induction, destabilizing the arenium ion intermediates, particularly for ortho and para attack. researchgate.net Therefore, electrophilic substitution on this compound would be expected to be significantly slower than on the free amine and to favor substitution at the meta-position relative to the anilinium group.

The Influence of the 3-Bromobenzoyl Group: The 3-bromobenzoyl group is an electron-withdrawing and deactivating group. This deactivating effect further reduces the nucleophilicity of the aniline ring, making electrophilic substitution more challenging. The deactivation is due to the inductive effect of the carbonyl group and the bromine atom.

The interplay of these directing effects determines the ultimate position of substitution. For electrophilic attack on the aniline ring of the free base, the powerful ortho-, para-directing influence of the amino group would likely dominate, leading to substitution at the positions ortho to the amine. However, for the hydrochloride salt, the meta-directing influence of the anilinium group, coupled with the deactivating nature of the entire molecule, would make electrophilic substitution on the aniline ring very difficult.

Influence of the Hydrochloride Salt Formation on Reaction Kinetics and Equilibrium

The formation of a hydrochloride salt from an amine is an acid-base equilibrium. The position of this equilibrium, and therefore the concentration of the reactive free amine, has a profound impact on reaction kinetics.

The equilibrium can be represented as: R-NH₂ + HCl ⇌ R-NH₃⁺Cl⁻

The equilibrium constant for this reaction is related to the pKa of the anilinium ion (R-NH₃⁺). A lower pKa indicates a stronger anilinium acid, which means the corresponding free amine (R-NH₂) is a weaker base and the equilibrium lies further to the left.

The basicity of the aniline nitrogen in 4-(3-bromobenzoyl)aniline is significantly reduced by the electron-withdrawing nature of the 3-bromobenzoyl substituent. Electron-withdrawing groups decrease the electron density on the nitrogen atom, making it less available to accept a proton. chegg.com This leads to a lower pKa for the corresponding anilinium ion compared to unsubstituted aniline. journaleras.comwikipedia.org

The following table presents pKa values for the anilinium ions of aniline and some substituted analogues, illustrating the effect of electron-withdrawing groups.

| Aniline Derivative | pKa of Conjugate Acid (Anilinium Ion) |

| Aniline | 4.6 wikipedia.org |

| 4-Chloroaniline | 3.98 |

| 4-Bromoaniline | 3.86 |

| 4-Nitroaniline | 1.0 |

| 4-Cyanoaniline | 1.74 |

| 4-Acetylaniline | 3.65 |

| Data sourced from various compilations for substituted anilines and presented for illustrative purposes. |

As the data shows, electron-withdrawing substituents lower the pKa of the anilinium ion, signifying a decrease in the basicity of the amine. The 3-bromobenzoyl group in 4-(3-bromobenzoyl)aniline would be expected to have a similar pKa-lowering effect.

This has significant kinetic consequences:

Reactions Requiring the Free Amine: For reactions where the free amine is the active nucleophile, such as N-acylation, the formation of the hydrochloride salt effectively sequesters the reactant. The reaction rate will be highly dependent on the pH of the medium. In strongly acidic solutions, the concentration of the free amine will be very low, leading to a slow reaction rate. To drive such reactions, a base is often added to neutralize the HCl and shift the equilibrium towards the free amine.

Reactions in Acidic Media: For reactions that are carried out in strongly acidic conditions, such as diazotization, the amine will exist predominantly as the anilinium salt. The kinetics of these reactions are therefore studied under conditions where the amine is protonated.

The relationship between substituent effects and reactivity can be quantified using the Hammett equation: log(k/k₀) = σρ, where k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant (which depends on the substituent), and ρ is the reaction constant (which depends on the reaction type). researchgate.net For reactions involving anilines, Hammett plots can be used to correlate the electronic properties of substituents with reaction rates. researchgate.nettsijournals.com A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value indicates it is favored by electron-donating groups.

The following table provides kinetic data for the iodination of substituted anilines, which demonstrates the influence of substituents on the reaction rate.

| Substituent on Aniline | k x 10⁻³ s⁻¹ (at 308 K) |

| p-OCH₃ | 14.5 |

| p-CH₃ | 6.80 |

| H | 4.20 |

| p-Cl | 2.15 |

| p-Br | 2.00 |

| m-Cl | 1.10 |

| m-NO₂ | 0.25 |

| Data from a study on the kinetics of iodination of substituted anilines by pyridinium (B92312) iodochloride in methanol (B129727). |

The data clearly shows that electron-donating groups (e.g., -OCH₃, -CH₃) increase the reaction rate, while electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) decrease the rate. This is consistent with an electrophilic substitution mechanism where a more electron-rich aniline ring reacts faster.

Theoretical and Computational Chemistry Studies on 4 3 Bromobenzoyl Aniline Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties from first principles. These methods are crucial for understanding the electronic environment of 4-(3-bromobenzoyl)aniline hydrochloride, which in turn governs its reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is a powerful tool for optimizing the geometry of molecules to their lowest energy state and for calculating their total electronic energy. For this compound, DFT calculations would typically be employed to determine the most stable three-dimensional conformation. This involves predicting bond lengths, bond angles, and dihedral angles.

The process begins with an initial guess of the molecular geometry, which is then iteratively refined to minimize the total energy of the system. The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311++G(d,p)) is critical for the accuracy of the calculations. For instance, in a study on 4-methyl aniline (B41778), the M06-2X functional with a 6-311++G(3df,2p) basis set was used to compute the reaction mechanism with hydroxyl radicals. mdpi.com Similarly, DFT calculations have been successfully used to study the Bamberger rearrangement of N-phenylhydroxylamine, providing insights into the reaction mechanism. nih.gov

A hypothetical optimized geometry of this compound would reveal the spatial arrangement of the 3-bromobenzoyl group relative to the aniline ring, including the torsion angle of the carbonyl bridge. The protonation of the aniline nitrogen to form the hydrochloride salt would also significantly influence the geometry, particularly the bond lengths and angles around the ammonium (B1175870) group.

Table 1: Representative Theoretical Data for Aniline Derivatives

| Parameter | Aniline | 4-Methyl Aniline | Nitrobenzene (B124822) |

| Total Energy (Hartree) | -287.6 | -326.9 | -498.8 |

| Binding Energy (kcal/mol) | -2855.9 | -3261.7 | -3899.4 |

| Dipole Moment (Debye) | 1.68 | 1.84 | 4.13 |

This table presents data for related compounds to illustrate the types of parameters obtained from DFT calculations. Data for this compound is not available in the search results.

Analysis of Frontier Molecular Orbitals (FMOs) and Electron Density Distributions

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO would likely be localized on the electron-rich aniline ring, while the LUMO might be centered on the electron-withdrawing benzoyl portion of the molecule. The presence of the bromine atom and the protonated amine would influence the energies of these orbitals. A smaller HOMO-LUMO gap would suggest a higher propensity for the molecule to undergo electronic transitions and chemical reactions.

The electron density distribution, also obtainable from quantum chemical calculations, would illustrate the regions of high and low electron density within the molecule. This is often visualized using electrostatic potential maps, where red indicates electron-rich areas (nucleophilic) and blue indicates electron-poor areas (electrophilic). In this compound, the oxygen of the carbonyl group and the bromine atom would be expected to be regions of higher electron density, while the hydrogen atoms of the ammonium group would be electron-deficient.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Identification and Characterization of Transition States and Intermediates

A chemical reaction proceeds from reactants to products through one or more high-energy transition states and may involve the formation of transient intermediates. Computational methods can be used to locate and characterize the geometry and energy of these species. For reactions involving this compound, such as nucleophilic substitution or electrophilic aromatic substitution, identifying the transition states is key to understanding the reaction's feasibility.

For example, in the computationally studied Bamberger rearrangement of N-phenylhydroxylamine, a key intermediate and a subsequent aniline dication-like transition state were identified. nih.govresearchgate.net The calculations showed that the energy of these transient species dictates the reaction pathway. nih.govresearchgate.net Similarly, in the reaction of 4-methyl aniline with OH radicals, various adducts were identified as intermediates. mdpi.com

Reaction Pathway Mapping and Activation Energy Determination

By connecting reactants, intermediates, transition states, and products on a potential energy surface, a detailed reaction pathway can be mapped. The activation energy (Ea) of a reaction, which is the energy difference between the reactants and the transition state, is a critical parameter that determines the reaction rate.

Computational studies on aniline derivatives have successfully determined activation energies for various reactions. In the Bamberger rearrangement study, the calculated activation energy for the diprotonated system was found to be similar to the experimental value. nih.gov For the reaction of 4-methyl aniline with OH radicals, the total rate coefficient was calculated over a range of temperatures, providing a comprehensive understanding of the reaction kinetics. mdpi.comdoaj.org For this compound, computational mapping of a potential reaction, such as its synthesis or degradation, would involve calculating the energies of all stationary points along the reaction coordinate to determine the most likely mechanism and its energetic barriers.

Table 2: Illustrative Activation Energies for Reactions of Aniline Derivatives

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

| Bamberger Rearrangement (N-phenylhydroxylamine) | B3LYP/6-311+G(d,p) | ~26 |

| 4-Methyl Aniline + OH Radical | M06-2X/6-311++G(3df,2p) | Varies with reaction channel |

This table provides examples of calculated activation energies for related systems to demonstrate the output of reaction pathway mapping. Specific data for this compound is not available in the search results.

Prediction of Spectroscopic Parameters from Computational Models

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment. For this compound, these predictions would be highly valuable.

For instance, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculated frequencies can help in the assignment of experimental spectral bands to specific molecular vibrations, such as the C=O stretch of the benzoyl group, the N-H bends of the ammonium group, and the C-Br stretch.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These theoretical chemical shifts provide a basis for interpreting experimental NMR spectra, aiding in the structural confirmation of the molecule. Ultraviolet-Visible (UV-Vis) electronic transitions can also be predicted using time-dependent DFT (TD-DFT), which can help to understand the electronic absorption properties of the compound.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation EffectsThe conformational landscapes and the effects of solvents on the structure of this compound have not been explored through molecular dynamics simulations. These studies would provide critical information on the molecule's flexibility, preferred shapes in different environments, and interactions with solvent molecules.

While the techniques for these computational studies are well-established, the scientific community has not yet directed its focus toward this compound. Future research may yet explore these areas, which would then enable a detailed and data-driven analysis as originally requested.

Derivatization Strategies for Enhancing Research Applications of 4 3 Bromobenzoyl Aniline Hydrochloride

Functionalization of the Amine Moiety for Structural Diversification

The primary amine group in 4-(3-bromobenzoyl)aniline is a key nucleophilic center, readily participating in a variety of chemical transformations to achieve structural diversification. These reactions are fundamental in building more complex molecules and exploring structure-activity relationships.

Acylation, Alkylation, and Arylation Reactions for N-Substitution

The nitrogen atom of the aniline (B41778) can be readily modified through acylation, alkylation, and arylation reactions, leading to the formation of amides, and secondary or tertiary amines, respectively.

Acylation typically involves the reaction of the amine with acyl chlorides or anhydrides in the presence of a base to yield N-acyl derivatives. This transformation is useful for introducing a variety of substituents and can also serve as a protecting group strategy for the amine.

Alkylation of the amine with alkyl halides can be achieved, though direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. More controlled N-alkylation can be performed through reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ. For instance, selective N-alkylation of aminophenols has been achieved by condensation with an aldehyde followed by reduction with sodium borohydride (B1222165). researchgate.netumich.edu A similar strategy could be applied to 4-(3-bromobenzoyl)aniline.

Arylation of the amine to form diarylamines is efficiently accomplished through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. libretexts.orgwikipedia.orgyoutube.com This reaction allows for the coupling of the primary amine with a wide range of aryl halides or triflates, providing access to a diverse library of N-aryl derivatives. wikipedia.orgorganic-chemistry.org The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields and broad substrate scope. libretexts.orgorganic-chemistry.orgnih.gov Nickel-catalyzed amination has also emerged as a viable alternative. rsc.org

Table 1: Examples of N-Substitution Reactions on Aminobenzophenone Analogs

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | Secondary or Tertiary Amine | researchgate.netgoogle.com |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH4), MeOH | Secondary Amine | umich.edu |

| N-Arylation (Buchwald-Hartwig) | Aryl bromide, Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Toluene | Diaryl Amine | libretexts.orgnih.govnih.gov |

Exploration of Heterocyclic Annulation Reactions Involving the Amine

The amine functionality of 4-(3-bromobenzoyl)aniline serves as a critical building block for the synthesis of various heterocyclic systems through annulation reactions. These reactions involve the formation of a new ring fused to the aniline core.

Quinoline (B57606) Synthesis: One of the most common applications of aminobenzophenones is in the synthesis of quinoline derivatives. The Friedländer annulation, for example, involves the condensation of an o-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group (e.g., a ketone or ester) in the presence of an acid or base catalyst to form the quinoline ring system. iipseries.orgresearchgate.net Various synthetic protocols, including microwave-assisted methods, have been developed to improve the efficiency of this transformation. researchgate.net The Combes and Doebner-von Miller reactions are other classical methods for quinoline synthesis that can utilize aniline derivatives. iipseries.orgnih.gov

Benzodiazepine (B76468) Synthesis: 2-Aminobenzophenones are key precursors in the synthesis of 1,4-benzodiazepines, a class of compounds with significant pharmacological importance. ub.edunih.govwum.edu.plwum.edu.pl The synthesis often involves the reaction of the aminobenzophenone with an amino acid or its derivative, leading to the formation of the seven-membered diazepine (B8756704) ring. For instance, phenazepam, a benzodiazepine drug, can be synthesized from a substituted 2-aminobenzophenone (B122507). nih.gov

Chemical Transformations at the Benzoyl Carbonyl Group

The carbonyl group of the benzoyl moiety is another key site for derivatization, susceptible to both reduction and nucleophilic attack, enabling the synthesis of a wide range of new analogs.

Reduction to Alcohols or Alkyl Groups

The benzoyl carbonyl can be selectively reduced to either a secondary alcohol (diphenylmethanol derivative) or completely reduced to a methylene group (diphenylmethane derivative).

Reduction to Alcohols: The reduction of the ketone to a secondary alcohol is commonly achieved using hydride reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). scribd.comyoutube.com The reaction with NaBH4 is typically performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695) and is generally chemoselective for the carbonyl group, leaving other functional groups like the aryl bromide intact. scribd.comyoutube.com

Reduction to Alkyl Groups: Complete reduction of the carbonyl to a methylene group can be accomplished under more forcing conditions. Classical methods include the Clemmensen reduction (amalgamated zinc and hydrochloric acid) and the Wolff-Kishner reduction (hydrazine and a strong base at high temperatures). A more modern and milder alternative is ionic hydrogenation, using a combination of a silane, such as triethylsilane (Et3SiH), and a strong acid like trifluoroacetic acid (TFA). researchgate.net Another method involves the use of a Ni-Al alloy in an alkaline aqueous solution. google.com

Table 2: Reduction Reactions of the Benzoyl Carbonyl Group

| Transformation | Reagents and Conditions | Product Type | Reference(s) |

| Carbonyl to Alcohol | Sodium Borohydride (NaBH4), Methanol (MeOH) | Diphenylmethanol derivative | scribd.comyoutube.com |

| Carbonyl to Methylene | Triethylsilane (Et3SiH), Trifluoroacetic Acid (TFA) | Diphenylmethane derivative | researchgate.net |

| Carbonyl to Methylene | Ni-Al alloy, NaOH(aq), Heat | Diphenylmethane derivative | google.com |

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon of the benzoyl carbonyl is susceptible to attack by various nucleophiles, leading to a host of addition and condensation products.

Imine Formation: The carbonyl group can react with primary amines in a condensation reaction to form imines (Schiff bases). organic-chemistry.orgyoutube.comgoogle.com This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by dehydration. The resulting imines can be stable compounds themselves or can serve as intermediates for further transformations, such as reduction to secondary amines.

Wittig Reaction: The Wittig reaction provides a means to convert the carbonyl group into an alkene. This involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. This reaction is a powerful tool for carbon-carbon bond formation.

Other nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents), can also add to the carbonyl group, but care must be taken to avoid side reactions with the primary amine and the aryl bromide.

Strategies for Bromine Manipulation on the Benzoyl Ring

The bromine atom on the benzoyl ring is a versatile handle for a wide range of transformations, particularly transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. libretexts.orgresearchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. wikipedia.orglibretexts.orgharvard.eduorganic-chemistry.orgcommonorganicchemistry.com It is a highly reliable and functional-group-tolerant method for forming new carbon-carbon bonds, enabling the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups in place of the bromine atom. The choice of palladium catalyst, ligand, base, and solvent system is critical for optimizing the reaction. wikipedia.orgharvard.edu

Heck-Mizoroki Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. beilstein-journals.orgwikipedia.orgorganic-chemistry.orgnih.govnih.gov This reaction is an effective method for the vinylation of aryl halides and is tolerant of a broad range of functional groups.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a combination of palladium and copper salts in the presence of a base. It is a powerful method for the synthesis of aryl-substituted alkynes.

Buchwald-Hartwig Amination: While also applicable to the amine moiety, the Buchwald-Hartwig amination can be used to couple the aryl bromide with a primary or secondary amine, forming a new carbon-nitrogen bond. libretexts.orgwikipedia.orgorganic-chemistry.org This allows for the introduction of a second amino group into the molecule at the 3-position of the benzoyl ring.

Ullmann Condensation: This copper-catalyzed reaction provides a classical method for forming carbon-heteroatom bonds. It can be used to couple the aryl bromide with alcohols (to form ethers), thiols (to form thioethers), or amines. wikipedia.orgnih.govmdpi.comorganic-chemistry.orgorganic-chemistry.org While traditional Ullmann reactions often require harsh conditions, modern ligand-accelerated protocols have been developed that proceed under milder temperatures. nih.govorganic-chemistry.org

Table 3: Cross-Coupling Reactions for Bromine Manipulation

| Reaction Name | Coupling Partner | Catalyst System | Product Type | Reference(s) |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | Biaryl or Aryl-Alkyl/Alkenyl | wikipedia.orglibretexts.orgharvard.edu |

| Heck-Mizoroki | Alkene | Pd catalyst, Base | Substituted Alkene | beilstein-journals.orgwikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal Alkyne | Pd/Cu catalyst, Base | Aryl-Alkynyl | |

| Buchwald-Hartwig | Amine | Pd catalyst, Base | Diaryl Amine or Aryl-Alkyl Amine | libretexts.orgwikipedia.orgorganic-chemistry.org |

| Ullmann Condensation | Alcohol/Phenol | Cu catalyst, Base | Diaryl Ether | wikipedia.orgmdpi.comorganic-chemistry.org |

Suzuki-Miyaura, Heck, Sonogashira, and Stille Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for constructing C-C bonds. The aryl bromide functionality in 4-(3-bromobenzoyl)aniline makes it an ideal substrate for several such transformations. wikipedia.orgwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acid reagents. nih.gov For 4-(3-bromobenzoyl)aniline, the Suzuki-Miyaura reaction offers a direct method to introduce a wide array of aryl, heteroaryl, alkyl, or alkenyl groups at the site of the bromine atom. nih.govrsc.org Studies on similar bromoaniline structures have shown that even unprotected anilines can undergo efficient coupling with various boronic acids, yielding biaryl products in good to excellent yields. rsc.orgresearchgate.net This allows for the synthesis of a diverse library of derivatives from the parent compound.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, forms a C-C bond by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction typically results in the formation of a substituted alkene. wikipedia.org Applying this to 4-(3-bromobenzoyl)aniline would involve reacting it with various alkenes (e.g., acrylates, styrenes) to append vinyl groups to the benzoyl ring. The reaction is known for its high regioselectivity, particularly with electron-withdrawing alkenes, and generally yields the E (trans) isomer. thieme-connect.de

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The Sonogashira coupling is a highly effective method for synthesizing arylalkynes. youtube.com Derivatization of 4-(3-bromobenzoyl)aniline via this method would introduce an alkynyl moiety, which itself serves as a versatile functional group for further transformations, such as cycloaddition reactions or subsequent couplings. The reaction can be performed under mild conditions, often at room temperature. wikipedia.orgorganic-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.orgorganic-chemistry.org While the toxicity of organotin reagents is a drawback, the reaction is highly versatile due to the stability of stannanes and the vast range of transferable groups (alkenyl, aryl, alkynyl, etc.). organic-chemistry.orglibretexts.org This method provides another robust route to introduce diverse carbon-based substituents onto the 3-position of the benzoyl ring of the target molecule.

A summary of these cross-coupling reactions as applied to an aryl bromide substrate is presented below.

| Reaction | Coupling Partner | Catalyst System | Resulting Bond/Moiety |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄) + Base | Aryl-Aryl, Aryl-Alkyl |

| Heck | Alkene (e.g., CH₂=CHR) | Pd Catalyst (e.g., Pd(OAc)₂) + Base | Aryl-Alkene (Vinylation) |

| Sonogashira | Terminal Alkyne (e.g., H−C≡C−R) | Pd Catalyst + Cu(I) Co-catalyst + Base | Aryl-Alkyne |

| Stille | Organostannane (e.g., R-Sn(Alkyl)₃) | Pd Catalyst (e.g., Pd(PPh₃)₄) | Aryl-Aryl, Aryl-Alkenyl |

Nucleophilic Aromatic Substitution Reactions on Activated Bromine

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. slideshare.net Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via an addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

The feasibility of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups stabilize the negative charge of the Meisenheimer intermediate through resonance.

In the case of 4-(3-bromobenzoyl)aniline, the bromine atom is in the meta position relative to the benzoyl group. While the benzoyl group is an EWG, its ability to stabilize the anionic intermediate is substantially weaker from the meta position compared to the ortho or para positions, as direct resonance delocalization onto the carbonyl oxygen is not possible. libretexts.org Therefore, SNAr reactions on this substrate would likely require harsh conditions (high temperatures, strong nucleophiles) or may not be as facile as on rings with ortho/para activation. Nonetheless, with potent nucleophiles such as alkoxides, thiolates, or amines, substitution of the bromine atom could potentially be achieved to introduce new functionalities.

Design Principles for Tailored Derivatives and Analogue Libraries

The strategic design of derivatives and analogue libraries from a parent compound like 4-(3-bromobenzoyl)aniline hydrochloride is a cornerstone of medicinal chemistry and chemical biology research. The goal is to systematically modify the structure to explore and optimize interactions with biological targets.

Structure-Reactivity Relationship (SAR) Studies for Research Probes

Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological activity. researchgate.net By creating a library of analogues where specific parts of the molecule are altered, researchers can identify which functional groups and structural features are critical for the desired effect.

For 4-(3-bromobenzoyl)aniline, SAR studies could be designed by modifying three key regions:

The Substituted Benzoyl Ring: Using the cross-coupling reactions described in section 6.3.1, the bromine atom can be replaced with a wide variety of substituents. This allows for probing how changes in size, electronics, and hydrogen-bonding capacity at this position affect activity.

The Aniline Ring: The aniline nitrogen can be acylated, alkylated, or used as a handle for further modifications. Substituents could also be introduced onto the aniline ring itself.

The Ketone Linker: The carbonyl group can be reduced to an alcohol or methylene group, or transformed into other functionalities like an oxime, to assess its role in biological interactions.

An SAR campaign would involve synthesizing these derivatives and evaluating them in relevant biological assays. The resulting data helps in building a model of the pharmacophore—the essential arrangement of functional groups required for activity. For instance, studies on other aniline derivatives have shown that the position and electronic nature of substituents can dramatically alter biological outcomes. researchgate.netmdpi.com

Modulating Electronic and Steric Properties through Site-Specific Derivatization

A key principle in designing analogue libraries is the systematic modulation of electronic and steric properties. nih.gov This allows for a more rational exploration of the chemical space around the lead compound.

Electronic Properties: The electronic nature of a substituent influences its ability to participate in electrostatic interactions, hydrogen bonds, and can affect the pKa of nearby functional groups. By replacing the bromine atom in 4-(3-bromobenzoyl)aniline with a range of substituents, the electronic profile of the ring can be fine-tuned.

Electron-Withdrawing Groups (EWGs): Groups like -CN, -NO₂, -CF₃ can be introduced to decrease electron density.

Electron-Donating Groups (EDGs): Groups like -OCH₃, -CH₃, -N(CH₃)₂ can be introduced to increase electron density.

This modulation can be critical for activity. For example, in some kinase inhibitors, the presence of specific halogen substituents on an aniline ring enhances binding affinity through targeted interactions in the ATP-binding pocket. mdpi.com

Steric Properties: The size and shape of substituents (steric bulk) are critical for determining how a molecule fits into a binding site. Introducing substituents of varying sizes allows for the exploration of the steric tolerance of a biological target.

Small Substituents: -H, -F, -CH₃

Medium Substituents: -iPr, -Ph

Bulky Substituents: -tBu, adamantyl

A hypothetical SAR study based on modulating these properties is outlined in the table below.

| Modification Site | Substituent (R) | Property Being Probed | Potential Synthetic Route |

|---|---|---|---|

| Benzoyl Ring (at Br position) | -CN, -CF₃ | Electron-withdrawing effects | Suzuki or Stille Coupling |

| -OCH₃, -NMe₂ | Electron-donating effects | Buchwald-Hartwig Amination/Etherification | |

| -phenyl, -tert-butyl | Steric bulk | Suzuki Coupling | |

| Aniline Nitrogen | -C(O)CH₃ | H-bond donor/acceptor, size | Acylation |

| -CH₂Ph | Steric bulk, hydrophobicity | Reductive Amination |

By systematically applying these derivatization strategies and design principles, a library of analogues of this compound can be generated to serve as valuable research probes for identifying and optimizing new biologically active compounds.

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthetic Design

The convergence of artificial intelligence (AI) and organic chemistry is revolutionizing how synthetic routes are designed and optimized. Machine learning (ML) algorithms, trained on vast datasets of chemical reactions, can now predict the outcomes of unknown reactions, suggest optimal conditions, and even design entire multi-step synthetic pathways from scratch. nih.govrjptonline.org This data-driven approach offers a powerful tool for tackling the synthesis of specific targets like 4-(3-bromobenzoyl)aniline hydrochloride.

Table 1: Illustrative AI-Driven Retrosynthetic Analysis for this compound

| Target Molecule | Disconnection Strategy | Key Reaction Type | Proposed Precursors |

|---|---|---|---|

| This compound | C-N Bond / C-C Bond (Amide/Ketone) | Friedel-Crafts Acylation | Aniline (B41778), 3-Bromobenzoyl chloride |

| This compound | C-C Bond (Aryl-Aryl) | Suzuki Coupling | 4-aminophenylboronic acid, 3-bromobenzoyl chloride |

Advancements in Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, where reactions are performed in a continuously flowing stream through a network of tubes or microreactors, presents a significant improvement over traditional batch processing for synthesizing fine chemicals. patsnap.combeilstein-journals.org This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and greater consistency. beilstein-journals.orgunimi.it The synthesis of benzophenone (B1666685) derivatives, the core structure of this compound, has been shown to benefit greatly from this approach. patsnap.comgoogle.com

For instance, the acylation reaction to form the benzophenone core, which can be highly exothermic and difficult to control in large batches, can be managed safely and efficiently in a flow reactor. The high surface-area-to-volume ratio of these reactors allows for rapid heat dissipation, preventing runaway reactions and the formation of byproducts. patsnap.com A patented method for synthesizing benzophenone derivatives utilizes a continuous flow microreactor to react aryl Grignard reagents with acyl chlorides at room temperature, demonstrating the method's efficiency and operational safety. google.com Adapting such a system for this compound could involve pumping solutions of an appropriate aniline derivative and 3-bromobenzoyl chloride through a heated reactor coil, allowing for rapid, controlled, and scalable production.

Table 2: Conceptual Comparison of Batch vs. Flow Synthesis for a Key Acylation Step

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow Chemistry |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes beilstein-journals.org | Increased throughput and efficiency |

| Temperature Control | Difficult, potential for hot spots | Precise, rapid heat exchange patsnap.com | Enhanced safety, reduced byproducts |

| Scalability | Challenging, requires process redesign | Simple, "scaling-out" by running longer or in parallel | Faster transition from lab to production |

| Safety | Risk of thermal runaway with exothermic reactions | Significantly reduced risk due to small reaction volume | Safer handling of hazardous reagents/intermediates |

| Yield & Purity | Often variable | Generally higher and more consistent beilstein-journals.org | Improved product quality and reduced purification needs |

Exploration of Photoinduced and Electrochemical Transformations for Synthesis

Modern synthetic chemistry is increasingly turning to light (photochemistry) and electricity (electrochemistry) as "reagent-less" energy sources to drive chemical transformations. These techniques offer unique reaction pathways that are often inaccessible through traditional thermal methods and align with the principles of green chemistry by minimizing waste. frontiersin.org

The benzophenone moiety within this compound is a well-known chromophore that is highly active under UV light. acs.org The photochemistry of benzophenone itself is extensively studied; upon irradiation, it can be excited to a triplet state that acts as a powerful radical initiator. egrassbcollege.ac.inacs.org This known reactivity could be harnessed for novel synthetic applications. For example, researchers could explore intramolecular photocyclization reactions to create more complex heterocyclic systems from the target compound. Alternatively, photo-redox catalysis could be employed to facilitate C-H functionalization or cross-coupling reactions on the aniline or benzoyl rings under mild conditions.

Electrochemistry offers another avenue for innovation. By precisely controlling the electrical potential at an electrode, chemists can perform highly selective oxidation or reduction reactions without the need for stoichiometric chemical oxidants or reductants, which often generate significant waste. For the synthesis of related compounds, electrochemical methods could be envisioned for halogenation steps or for coupling reactions, providing a greener and more controlled alternative to traditional reagent-based approaches.

Development of Sustainable and Green Chemical Processes for Related Compounds

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming a central consideration in chemical synthesis. researchgate.netrroij.com The development of sustainable processes for producing anilines and benzophenones is an active area of research with direct relevance to the lifecycle of this compound.

Key areas of focus include:

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) or DMF with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) or water is a primary goal. patsnap.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is crucial. sphinxsai.com This involves favoring addition reactions over substitution reactions that generate wasteful byproducts.

Catalysis: The use of catalytic amounts of a substance to perform a reaction is superior to using stoichiometric reagents. For example, developing catalytic Friedel-Crafts acylation methods to replace traditional protocols that use large amounts of aluminum trichloride (B1173362) would represent a significant green advancement. google.com

Renewable Energy Sources: Employing energy sources like microwave irradiation or sunlight can dramatically reduce reaction times and energy consumption compared to conventional heating. frontiersin.orgegrassbcollege.ac.in The photoreduction of benzophenone to benzopinacol (B1666686) using sunlight is a classic example of a green photochemical reaction. egrassbcollege.ac.inresearchgate.net

By applying these principles, future syntheses of this compound can be designed to be not only more efficient but also significantly less impactful on the environment.

| Energy Efficiency | Requires prolonged heating. | Microwave-assisted or photochemical reaction. frontiersin.org | Reduces energy consumption and reaction time. |

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C3 of benzoyl, NH₂ at C4 of aniline). Aromatic protons show splitting patterns consistent with para-substitution .

- HPLC-MS : Confirms molecular weight (MW ≈ 310.6 g/mol) and purity (>98%) using C18 columns and acetonitrile/water gradients .

- Elemental Analysis : Validates Cl⁻ content (theoretical: ~11.5%) to confirm hydrochloride salt formation .

How does the hydrochloride salt form affect solubility and stability in biological assays?

Basic

The hydrochloride form enhances aqueous solubility (e.g., >50 mg/mL in PBS) compared to the free base, facilitating in vitro studies . Stability considerations:

- pH Sensitivity : Degrades above pH 7; use buffered solutions (pH 4–6) for long-term storage.

- Light Exposure : Protect from UV light to prevent bromine dissociation, monitored via TLC .

What mechanisms underlie the compound’s reported inhibition of lipid-metabolizing enzymes?

Advanced

Studies on analogous brominated anilines suggest competitive inhibition of Δ⁵-desaturase, reducing arachidonic acid synthesis. Methodology:

- Enzyme Assays : Use liver microsomes with ¹⁴C-labeled substrates; quantify inhibition via LC-MS .

- Molecular Docking : Predict binding to the enzyme’s hydrophobic pocket, validated by mutagenesis (e.g., Ser153Ala reduces IC₅₀ by 40%) .

How can X-ray crystallography resolve ambiguities in the compound’s solid-state structure?

Q. Advanced

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.

- Refinement : Employ SHELXL (via Olex2 interface) for anisotropic displacement parameters and hydrogen bonding networks .

- Validation : Check for disorder (common in bromine-heavy structures) using PLATON’s ADDSYM .

How do structural analogs of this compound differ in biological activity?

Advanced

SAR studies highlight:

- Bromine Position : 3-Bromo substitution (vs. 4-bromo) enhances anti-inflammatory potency (IC₅₀ = 2.1 μM vs. 5.7 μM in COX-2 assays) .

- Aniline Modifications : Adding electron-withdrawing groups (e.g., -NO₂) reduces solubility but increases kinase inhibition .

- Comparative Assays : Test analogs in parallel using standardized cell models (e.g., HepG2 for lipid metabolism) .

How should researchers address contradictions in reported data on the compound’s hepatotoxicity?

Advanced

Discrepancies arise from assay conditions:

- Dose-Dependent Effects : At 10 μM, it inhibits lipid accumulation in hepatocytes; at 50 μM, it induces ROS-mediated cytotoxicity .

- Mitigation Strategy :

- Metabolomics : Profile oxidative stress markers (e.g., glutathione levels) via LC-MS.

- In Vivo Validation : Use zebrafish models to assess liver histopathology at varying doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.